2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride is an organic compound with the molecular formula C10H19ClO4 It is a derivative of acyl chloride and is characterized by the presence of three ether linkages in its structure
Preparation Methods
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be synthesized through the reaction of [2-(2-Methoxyethoxy) ethoxy] acetic acid with thionyl chloride . The reaction typically involves the following steps:
- Dissolving [2-(2-Methoxyethoxy) ethoxy] acetic acid in an appropriate solvent.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.
Chemical Reactions Analysis
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,6,9-Trioxadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often require a catalyst such as pyridine.
Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its ability to introduce ether linkages into the polymer backbone.
Biological Studies: It is used in the modification of biomolecules to study their structure and function.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be compared with other acyl chlorides and ether-containing compounds:
3,6,9-Trioxaundecanedioic acid: This compound has similar ether linkages but contains carboxylic acid groups instead of an acyl chloride group.
Diglycolic acid: Another ether-containing compound, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of acyl chloride functionality with multiple ether linkages, making it a versatile reagent in organic synthesis and material science.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKYAPNYMCFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374850 | |
Record name | 3,6,9-trioxadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63881-16-3 | |
Record name | 3,6,9-trioxadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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